![molecular formula C6H11AlCl4N2 B3069471 1-Ethyl-3-methylimidazolium tetrachloroaluminate CAS No. 80432-05-9](/img/structure/B3069471.png)
1-Ethyl-3-methylimidazolium tetrachloroaluminate
Overview
Description
1-Ethyl-3-methylimidazolium tetrachloroaluminate is a product used in electropolishing and metal deposition . It has a molecular weight of 279.96g/mol .
Synthesis Analysis
1-Ethyl-3-methylimidazolium tetrachloroaluminate can be prepared by reacting 1-ethyl-3-methylimidazolium chloride with aluminum chloride hexahydrate .Molecular Structure Analysis
The geometric structure, interaction energy, and natural bond orbital analysis of the ion-pair conformers of 1-ethyl-3-methylimidazolium bis (trifluoromethylsulfonyl)imide ([EMI] [TFSI]) show differences from the conventional H-bonds .Chemical Reactions Analysis
The reduction rate constants for 1-Ethyl-3-methylimidazolium tetrachloroaluminate were 1.18 × 10 −5 cm s −1 and 3.37 × 10 −4 cm s −1 at 30 °C and 110 °C, respectively .Physical And Chemical Properties Analysis
1-Ethyl-3-methylimidazolium tetrachloroaluminate has a refractive index of 1.484 and a density of 1.304 g/mL at 25 °C .Scientific Research Applications
- Experimental Success : Scanning electron microscope (SEM), energy dispersive spectroscope (EDS), and X-ray diffraction (XRD) results confirm successful deposition of metallic Al film on glassy carbon electrodes using [EMIm]AlCl₄ as the electrolyte .
Energy Storage Applications
[EMIm]AlCl₄ finds use in energy storage technologies:
- Dye-Sensitized Solar Cells : It can serve as an electrolyte in dye-sensitized solar cells, contributing to efficient charge separation and collection .
- Batteries : [EMIm]AlCl₄ may play a role in advanced battery systems, although further research is needed .
Volatile Organic Solvent Testing
[EMIm]AlCl₄ has been evaluated alongside an eutectic solvent for its solubility of volatile organic solutes:
Mechanism of Action
Target of Action
The primary target of 1-Ethyl-3-methylimidazolium tetrachloroaluminate is the electrochemical deposition of aluminum . This compound, also known as an ionic liquid, is used as an electrolyte with AlCl3 precursor in the electrodeposition process .
Mode of Action
1-Ethyl-3-methylimidazolium tetrachloroaluminate interacts with its target by facilitating the deposition of aluminum . When AlCl3 is added into the ionic liquid, it generates significant well-developed nucleation growth loops and new coupled reduction and oxidation peaks in cyclic voltammograms . These correspond to the aluminum deposition and dissolution, respectively .
Biochemical Pathways
The biochemical pathway involved in the action of 1-Ethyl-3-methylimidazolium tetrachloroaluminate is the electrochemical process of aluminum deposition . The active species for aluminum deposition was found to be [Al2Cl7]− . This process is influenced by various factors such as the substrate materials, composition of the mixture (AlCl3-to-IL ratio), operating temperature, deposition current density, substrate pretreatment, stirring, and additives .
Pharmacokinetics
The reduction rate constants were found to be 118 × 10−5 cm s−1 and 337 × 10−4 cm s−1 at 30 °C and 110 °C, respectively .
Result of Action
The result of the action of 1-Ethyl-3-methylimidazolium tetrachloroaluminate is the successful deposition of metallic aluminum film on glassy carbon electrodes through constant-potential cathodic reductions . This makes it a promising electrolyte directly used for aluminum deposition .
Action Environment
The action of 1-Ethyl-3-methylimidazolium tetrachloroaluminate is influenced by environmental factors such as temperature . The ionic liquid exhibits a wide and stable electrochemical window from 3.2 to 2.3 V on a glassy carbon electrode when the temperature is increased from 30 °C to 110 °C . Other factors that can influence its action include the substrate materials, composition of the mixture (AlCl3-to-IL ratio), deposition current density, substrate pretreatment, stirring, and additives .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-ethyl-3-methylimidazol-3-ium;tetrachloroalumanuide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N2.Al.4ClH/c1-3-8-5-4-7(2)6-8;;;;;/h4-6H,3H2,1-2H3;;4*1H/q+1;+3;;;;/p-4 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYYXEZMYUOVMPT-UHFFFAOYSA-J | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C[N+](=C1)C.[Al-](Cl)(Cl)(Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11AlCl4N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
80432-05-9 | |
Record name | 1-Ethyl-3-methylimidazolium tetrachloroaluminate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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